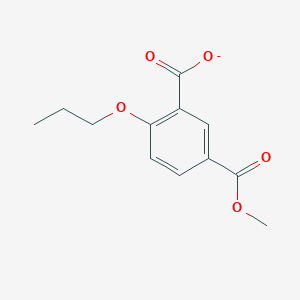![molecular formula C16H30OS2 B14366791 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol CAS No. 93360-01-1](/img/structure/B14366791.png)
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is a chemical compound with the molecular formula C16H30OS2. It is characterized by a spiro structure, which includes two sulfur atoms and a hydroxyl group attached to a heptadecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of a spirocyclization reaction, where a linear precursor undergoes cyclization in the presence of sulfur donors and catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale spirocyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atoms play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dithiaspiro[5.11]heptadecane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,5-Dithiaspiro[5.11]heptadec-7-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is unique due to its combination of a spirocyclic structure, sulfur atoms, and a hydroxyl group.
Eigenschaften
CAS-Nummer |
93360-01-1 |
|---|---|
Molekularformel |
C16H30OS2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1,5-dithiaspiro[5.11]heptadecan-7-ylmethanol |
InChI |
InChI=1S/C16H30OS2/c17-14-15-10-7-5-3-1-2-4-6-8-11-16(15)18-12-9-13-19-16/h15,17H,1-14H2 |
InChI-Schlüssel |
RGADCAJAGVIHLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2(C(CCCC1)CO)SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
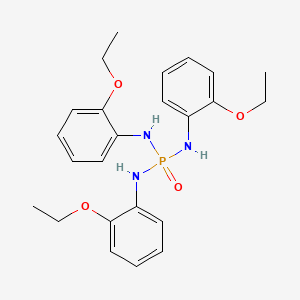
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)

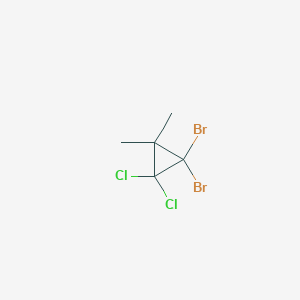
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
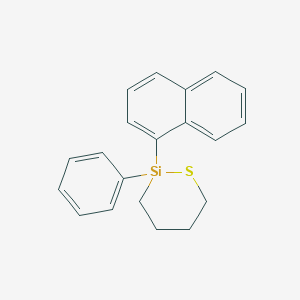
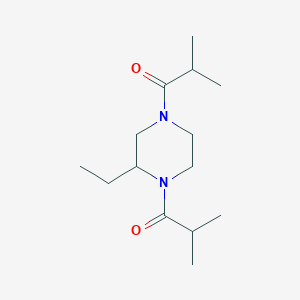
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
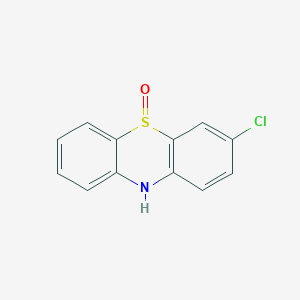
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
